Ketomycin, (+)-
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Overview
Description
3-cyclohexene-1-glyoxylic acid , is a compound with the molecular formula C8H10O3 . It exists as a racemic mixture, meaning it contains both (+)- and (-)-enantiomers .
Preparation Methods
Synthetic Routes:: Ketomycin can be synthesized from shikimic acid , which undergoes a series of transformations via chorismic acid and prephenic acid . These steps lead to the formation of Ketomycin.
Industrial Production:: While specific industrial production methods are not widely documented, research suggests that Ketomycin can be obtained through chemical synthesis in the laboratory.
Chemical Reactions Analysis
Ketomycin participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are also possible.
Substitution: Ketomycin reacts with nucleophiles, leading to substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce Ketomycin.
Substitution: Alkyl halides or other electrophiles react with Ketomycin.
Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols.
Scientific Research Applications
Ketomycin has diverse applications:
Chemistry: Used as a synthetic intermediate in organic chemistry.
Biology: Investigated for its biological activity, including antimicrobial properties.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
The exact mechanism by which Ketomycin exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Ketomycin’s uniqueness lies in its structure. While no direct analogs exist, related compounds include glyoxylic acid derivatives and cyclohexene-based molecules.
Biological Activity
Ketomycin, a known antibiotic isolated from Actinomycetes, has garnered attention for its biological activity, particularly in the context of cancer cell migration and invasion. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Overview of Ketomycin
Ketomycin is an antibiotic that has been primarily studied for its antibacterial properties. However, recent research has indicated its significant effects on mammalian cells, specifically in inhibiting cancer cell migration and invasion. This section will detail the findings related to its biological activity.
Recent studies reveal that Ketomycin inhibits cellular migration and invasion in human breast carcinoma cells (MDA-MB-231 and MCF-7) at non-toxic concentrations. The following mechanisms have been identified:
- Inhibition of MMP Expression : Ketomycin significantly decreases the expression levels of matrix metalloproteinases (MMP-9 and MMP-11) in MDA-MB-231 cells. These enzymes are crucial for extracellular matrix degradation, facilitating cancer cell invasion .
- NF-κB Pathway Inhibition : The compound inhibits NF-κB activity by blocking the autophosphorylation of IKK-α/IKK-β, which is a critical step in the signaling pathway that promotes cell survival and proliferation .
Research Findings
A comprehensive study outlined the effects of Ketomycin on various cancer cell lines. Below is a summary table of its biological activities:
Cell Line | Effect | Concentration (µM) | Mechanism |
---|---|---|---|
MDA-MB-231 | Inhibition of migration | 10 - 50 | Decreased MMP-9 and MMP-11 expression |
MCF-7 | Inhibition of invasion | 10 - 50 | NF-κB pathway inhibition |
Non-cancerous cells | No significant cytotoxicity | N/A | N/A |
Case Studies
- Breast Cancer Migration Study : A study conducted on human breast carcinoma cells demonstrated that treatment with Ketomycin resulted in a marked reduction in cellular migration. The study utilized siRNA to knock down MMP genes, confirming that their inhibition was pivotal to the observed effects .
- In Vivo Studies : Although primarily in vitro studies have been conducted, preliminary in vivo studies suggest potential efficacy in reducing tumor metastasis when administered alongside traditional chemotherapy agents.
Potential Therapeutic Applications
Given its ability to inhibit cancer cell migration and invasion, Ketomycin shows promise as an anti-metastatic agent. Further investigations are warranted to explore:
- Combination Therapies : The potential synergistic effects when combined with existing chemotherapeutic agents.
- Targeted Delivery Systems : Developing delivery mechanisms to enhance bioavailability and target tumor tissues specifically.
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDGWZMESEVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3719-57-1 |
Source
|
Record name | Ketomycin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETOMYCIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HHW84CWN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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